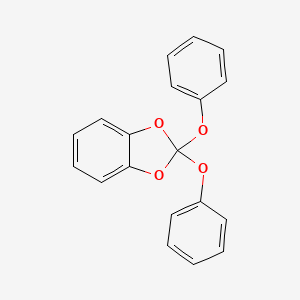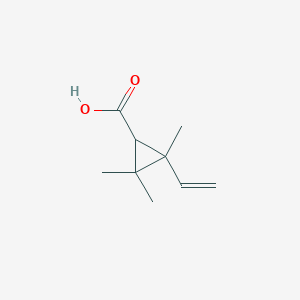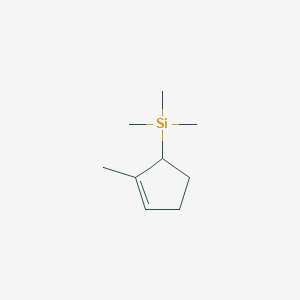![molecular formula C11H23N3 B14322987 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine CAS No. 100535-85-1](/img/structure/B14322987.png)
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine is a heterocyclic organic compound that features both piperazine and pyrrolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route starts with the protection of L-proline, followed by reduction to a chiral amino alcohol. Subsequent steps include Swern oxidation, Wittig reaction, and decarboxylative condensation . Industrial production methods often utilize similar synthetic strategies but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in studies involving neurotransmitter systems due to its structural similarity to certain bioactive molecules.
Industry: It is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism are ongoing, but it is known to influence neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine can be compared to other similar compounds, such as:
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100535-85-1 |
|---|---|
Molekularformel |
C11H23N3 |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H23N3/c1-12-6-8-14(9-7-12)10-11-4-3-5-13(11)2/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
WVLDFDYSYUGGJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)





![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)

